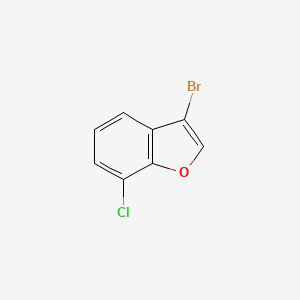

3-Bromo-7-chlorobenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClO |

|---|---|

Molecular Weight |

231.47 g/mol |

IUPAC Name |

3-bromo-7-chloro-1-benzofuran |

InChI |

InChI=1S/C8H4BrClO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H |

InChI Key |

MABYJWLMLXAJRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C2Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 7 Chlorobenzofuran

Foundational Strategies for Benzofuran (B130515) Ring Construction

The construction of the benzofuran core is a well-established field with a variety of synthetic approaches. These can be broadly categorized into methods that form the heterocyclic ring through intramolecular cyclization, those that assemble the ring via cross-coupling reactions, pathways involving oxidative cyclization, and cycloaddition strategies.

Intramolecular Cyclization Approaches (e.g., C-O Bond Formation)

Intramolecular cyclization is a cornerstone of benzofuran synthesis, typically involving the formation of the C-O bond between a phenolic oxygen and a suitably positioned side chain. A common strategy involves the cyclization of ortho-alkynylphenols. These precursors can be readily prepared and cyclized under various conditions to afford the benzofuran ring.

Base-catalyzed intramolecular cyclization of 2-ynylphenols provides a transition-metal-free pathway to 2-substituted benzofurans. For instance, using cesium carbonate (Cs₂CO₃) as a catalyst, a variety of 2-aryl and 2-alkyl substituted benzofurans can be synthesized in good to excellent yields under mild conditions rsc.org. This method's broad substrate scope and scalability make it a practical approach rsc.org.

Transition metal catalysis, particularly with copper and palladium, has also been extensively employed for intramolecular C-O bond formation. Copper-catalyzed methodologies are valued for their efficiency and the use of a relatively inexpensive and less toxic metal rsc.org. Iron- and copper-catalyzed O-arylation of halogenated aryl ketones represents another pathway where the C7a-O bond is formed intramolecularly to construct the benzofuran scaffold rsc.org.

A notable example of intramolecular cyclization involves the reaction of o-hydroxyphenones with 1,1-dichloroethylene, which, after a base-catalyzed condensation, yields chloromethylene furans that can rearrange to form functionalized benzofurans under mild acidic conditions organic-chemistry.org.

Table 1: Examples of Intramolecular Cyclization for Benzofuran Synthesis

| Starting Material | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| ortho-Alkynylphenol | Cesium Carbonate (Cs₂CO₃) | 2-Substituted Benzofuran | Transition-metal-free, mild conditions, good to excellent yields. | rsc.org |

| 1-(2-haloaryl)ketone | Iron(III) or Copper Catalyst | Substituted Benzofuran | Formation of the C7a–O bond; applicable to natural product synthesis. | rsc.org |

| o-Hydroxyphenone and 1,1-dichloroethylene | Base, then Mild Acid | Functionalized Benzofuran | Involves a chloromethylene furan (B31954) intermediate. | organic-chemistry.org |

Cross-Coupling Reactions (e.g., Sonogashira Coupling) in Benzofuran Assembly

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the one-pot synthesis of benzofurans. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is particularly prominent in this context.

A common approach involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an in-situ cyclization to form the benzofuran ring nih.gov. This tandem process allows for the efficient construction of 2,3-disubstituted benzofurans from readily available starting materials semanticscholar.org. The use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is typical for the Sonogashira step, while the subsequent cyclization can be promoted by the same catalytic system or by the addition of another catalyst or reagent nih.gov.

For instance, a one-pot, three-component reaction of an o-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions can yield highly substituted benzofurans semanticscholar.org. Microwave irradiation has been shown to accelerate these reactions and minimize side products semanticscholar.org. The choice of solvent is crucial, as it can influence the efficiency of both the coupling and the cyclization steps semanticscholar.org.

The versatility of this approach is demonstrated by its application in the synthesis of complex molecules and natural products chemicalbook.com. Various palladium and copper catalytic systems have been developed to optimize the reaction for a wide range of substrates, including those with various functional groups nih.gov.

Oxidative Cyclization Pathways

Oxidative cyclization provides another avenue to the benzofuran nucleus, often proceeding through the formation of a C-C or C-O bond under oxidative conditions. These reactions can be catalyzed by various transition metals, including palladium and copper.

A regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst and a suitable oxidant like benzoquinone can furnish functionalized 2-benzyl benzo[b]furans organic-chemistry.org. This method can be integrated into a one-pot sequence starting from readily available alcohols and phenols organic-chemistry.org.

Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans rsc.org. This transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization, using molecular oxygen as the terminal oxidant rsc.org.

Iodine(III)-mediated oxidative cyclization of 2-hydroxystilbenes is another effective method for the synthesis of 2-arylbenzofurans organic-chemistry.org. This can be achieved either stoichiometrically with reagents like (diacetoxyiodo)benzene (B116549) or catalytically with an iodine(III) species in the presence of a co-oxidant organic-chemistry.org.

Cycloaddition Reactions for Benzofuran Skeletons

Cycloaddition reactions offer a distinct approach to the benzofuran framework, constructing the heterocyclic ring in a concerted or stepwise manner from open-chain precursors.

One such strategy involves the Lewis acid-mediated dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides, which can afford 2,3-diaryl-5-hydroxybenzofurans acs.org. This reaction is proposed to proceed through the formation of a phenonium ion intermediate acs.org.

Another example is the [4+1] cycloaddition of in situ generated o-quinone methides with isocyanides, catalyzed by a Lewis acid, to produce 3-aryl-2-aminobenzofurans under mild conditions organic-chemistry.org.

Furthermore, benzynes, generated in situ, can undergo cycloaddition with iodonium (B1229267) ylides to yield benzofuran derivatives nih.gov. This method provides access to substituted benzofurans, although the availability of the starting materials can be a limitation nih.gov.

Strategies for Regioselective Halogenation (Bromination and Chlorination)

The synthesis of 3-bromo-7-chlorobenzofuran necessitates precise control over the introduction of the halogen atoms onto the benzofuran core or its precursors. This requires methodologies that can direct the chlorination to the 7-position and bromination to the 3-position.

Directed Bromination Methodologies

The electrophilic bromination of the benzofuran ring typically occurs at the 2- and/or 3-positions due to the electron-rich nature of the furan ring oup.com. Achieving regioselective bromination solely at the 3-position can be challenging.

One common strategy to obtain 3-bromobenzofuran involves the bromination of benzofuran with bromine to yield 2,3-dibromobenzofuran. This intermediate can then undergo regioselective halogen-metal exchange at the more reactive C2-position with an organolithium reagent, followed by quenching with a proton source to afford 3-bromobenzofuran oup.com.

Directed bromination, where a substituent on the benzofuran ring guides the incoming electrophile, can also be a powerful tool for achieving regioselectivity. For instance, the presence of a directing group at the 2-position could potentially favor bromination at the 3-position. While specific examples for directing bromination to the 3-position of benzofuran are not abundant in the provided literature, the principle of using directing groups is well-established in aromatic chemistry.

In some cases, the choice of brominating agent and reaction conditions can influence the regioselectivity. For example, the use of N-bromosuccinimide (NBS) is a common method for brominating benzofurans researchgate.netnih.gov. The solvent can also play a crucial role; for instance, bromination in polar protic solvents like acetic acid has been shown to influence the reaction outcome researchgate.netnih.gov.

For the synthesis of the target molecule, a plausible strategy would involve the formation of a 7-chlorobenzofuran (B1585391) intermediate, followed by a regioselective bromination at the 3-position. This could potentially be achieved by first forming the 2,3-dibromo-7-chlorobenzofuran and then selectively removing the bromine at the 2-position.

Specific Chlorination Techniques

Direct chlorination of the benzofuran scaffold is a primary method for introducing a chlorine atom. The choice of reagent is critical for achieving the desired regioselectivity, particularly for chlorination at the C7 position. While direct C3 chlorination is also possible, achieving C7 substitution often relies on precursor design. However, various reagents are employed for general chlorination of benzofuran rings and related heterocycles.

Common chlorinating agents include N-chlorosuccinimide (NCS), which can be used for electrophilic cyclization reactions to yield 3-halogenated benzofurans. Another potent reagent is trichloroisocyanuric acid (TCCA), which has been successfully used in the chlorination of complex benzofuran derivatives. Sodium hypochlorite (B82951) has also been explored for the C3-chlorination of similar heterocyclic systems like benzothiophenes, though its reaction with benzofuran can be highly exothermic.

Table 1: Comparison of Common Chlorinating Agents for Heterocycles

| Reagent | Abbreviation | Typical Conditions | Target Position | Notes |

| N-Chlorosuccinimide | NCS | Electrophilic cyclization | C3 | Often used during ring formation. |

| Trichloroisocyanuric acid | TCCA | Varies | General | Effective for chlorinating existing benzofuran structures. |

| Sodium Hypochlorite | NaOCl | Aqueous acetonitrile, 65–75 °C | C3 | Reaction with benzofuran can be highly exothermic. |

Sequential and Tandem Halogenation Protocols

Synthesizing a molecule with two different halogens at specific positions, like this compound, often necessitates a multi-step, sequential approach. These protocols allow for the controlled introduction of each halogen. A typical strategy involves introducing one halogen onto a precursor molecule before the benzofuran ring is formed, followed by the introduction of the second halogen.

For instance, a tandem catalytic process might begin with an iron(III)-catalyzed regioselective halogenation of an aryl ketone precursor, followed by a copper-catalyzed intramolecular O-arylation to form the benzofuran ring. acs.orgnih.gov This ensures one halogen is correctly placed on the benzene (B151609) moiety. The second halogen can then be introduced onto the furan ring in a subsequent step. Another approach involves sequential catalysis, where a chiral catalyst initiates a reaction, and a subsequent Lewis base catalyst promotes the divergent annulation and formation of the final heterocyclic product.

Precursor Design for Targeted Halogen Substitution

The most effective strategy for ensuring the correct placement of the chlorine atom at the C7 position is through careful precursor design. By starting with a molecule that already contains the chlorine in the desired location, the synthetic challenge is simplified to forming the benzofuran ring and introducing the bromine at the C3 position.

A logical precursor for this compound would be a 2,6-disubstituted chlorophenol, such as 2-chloro-6-iodophenol. This molecule provides the 7-chloro substitution pattern (relative to the furan oxygen) from the outset. Subsequent reactions, such as a Sonogashira coupling with a terminal alkyne followed by intramolecular cyclization, would form the benzofuran ring. nih.govacs.org The final step would be a regioselective bromination at the C3 position, which is the most nucleophilic site on the unsubstituted benzofuran ring. hw.ac.uk This strategic approach leverages readily available starting materials to control the final substitution pattern with high fidelity.

Catalytic Approaches in the Synthesis of Halogenated Benzofurans

Catalysis is central to the modern synthesis of complex molecules like halogenated benzofurans. Transition metals, organocatalysts, and acid/base catalysts all play significant roles in forming the core benzofuran structure and facilitating its subsequent functionalization.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Nickel, Rhodium, Iron, Gold, Silver)

Transition metals are indispensable tools for constructing the benzofuran scaffold, offering high efficiency and selectivity. acs.org

Palladium and Copper: These metals are often used in tandem. A classic approach is the palladium/copper-cocatalyzed Sonogashira coupling of an o-halophenol (like 2-chloro-6-iodophenol) with a terminal alkyne. nih.govacs.org This is followed by an intramolecular cyclization to form the benzofuran ring. nih.gov Palladium catalysts are also used in various other cyclization and coupling reactions leading to benzofurans. rsc.orgacs.orgacs.orgnih.govrsc.org

Iron: Iron catalysts, being earth-abundant and non-precious, are increasingly popular. Iron(III) chloride (FeCl₃) can catalyze both the regioselective halogenation of aryl ketone precursors and the subsequent ring-closing cyclization to form the benzofuran. acs.orgacs.orgnih.gov This allows for one-pot syntheses from simple starting materials. nih.govresearchgate.net

Nickel: Nickel catalysts provide a cost-effective alternative to palladium for cross-coupling reactions. thieme.de NiCl₂ has been used in phosphine-free and copper-free tandem syntheses of benzofurans from 2-halophenols and alkynes. mdpi.com These methods are valued for their simplicity and broad substrate scope. chinesechemsoc.org

Rhodium: Rhodium catalysts are effective in various annulation and transannulation reactions to produce benzofurans. nih.gov For example, rhodium(II) can catalyze the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles to form the benzofuran core. nih.gov Chiral rhodium catalysts have also been employed in enantioselective spiroannulation reactions on benzofuran substrates. clockss.orgcrossref.org

Gold and Silver: Gold and silver catalysts are particularly adept at activating alkynes. nih.gov They are frequently used in the cycloisomerization of ortho-alkynylphenols to afford benzofurans under mild conditions. southwestern.eduresearchgate.net While often silver salts are used to generate the active gold(I) catalyst in situ, silver-free methods are also being developed. znaturforsch.com

Table 2: Overview of Transition Metal Catalysts in Benzofuran Synthesis

| Metal Catalyst | Typical Role | Example Reaction |

| Palladium (Pd) | Cross-coupling, Cyclization | Sonogashira coupling of o-iodophenols and alkynes. nih.gov |

| Copper (Cu) | Co-catalyst, O-arylation | Co-catalyst in Sonogashira; intramolecular C-O bond formation. nih.gov |

| Iron (Fe) | Halogenation, Cyclization | FeCl₃-catalyzed halogenation and ring-closure of aryl ketones. acs.org |

| Nickel (Ni) | Cross-coupling | Tandem synthesis from 2-halophenols and alkynes. mdpi.com |

| Rhodium (Rh) | Annulation, Cycloaddition | Denitrogenative transannulation of triazoles. nih.gov |

| Gold (Au) | Alkyne activation, Cycloisomerization | Cycloisomerization of o-alkynylphenols. southwestern.edu |

| Silver (Ag) | Co-catalyst for Gold | Generation of active Au(I) catalysts. znaturforsch.com |

Organocatalytic and Metal-Free Synthetic Routes

To avoid the cost and potential toxicity of transition metals, organocatalytic and metal-free synthetic routes have been developed. These methods offer greener alternatives for benzofuran synthesis. For example, the tandem reaction of specific sulfonyl fluorides with benzofuran-3(2H)-ones can be catalyzed by organic bases like 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine (BTMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield complex fused benzofurans. chemrxiv.org

Another prominent metal-free approach is the oxidative cyclization of 2-hydroxystilbenes using hypervalent iodine reagents, such as (diacetoxyiodo)benzene, which can proceed with catalytic amounts of the iodine(III) species in the presence of a terminal oxidant. nih.gov

Acid- and Base-Catalyzed Annulation Reactions

Both acid and base catalysis play a crucial role in the final ring-forming (annulation) step of many benzofuran syntheses.

Acid Catalysis: Lewis acids, such as iron(III) chloride, can promote intramolecular cyclization of substituted alkynyl benzenes. nih.govacs.org Brønsted acids like triflic acid or even acetic acid are also effective. nih.gov For instance, triflic acid can mediate the reaction of quinone imine ketals with dicarbonyl compounds to yield the benzofuran core, while acetic acid can catalyze the cyclization of benzoquinones. nih.gov

Base Catalysis: Organic bases are frequently used to promote annulation. In the Rap–Stoermer reaction, a base like triethylamine (B128534) catalyzes the condensation of α-haloketones with salicylaldehydes to form benzofurans. nih.gov The strong, non-nucleophilic base DBU is also commonly used to facilitate intramolecular cyclization and isomerization steps in sequential syntheses. nih.gov

Emerging Synthetic Paradigms

Modern synthetic chemistry is continuously evolving towards processes that are not only efficient and high-yielding but also environmentally benign and atom-economical. For a target molecule such as this compound, this involves moving beyond traditional multi-step syntheses, which are often plagued by lengthy procedures, costly reagents, and the generation of significant waste. The focus has shifted to innovative strategies that can achieve molecular complexity in a more streamlined and sustainable fashion.

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple, readily available starting materials in a single reaction vessel. This approach avoids the need for isolation and purification of intermediates, thereby saving time, solvents, and resources. For the synthesis of halogenated benzofurans, MCRs can be designed to sequentially form the necessary carbon-carbon and carbon-oxygen bonds to construct the fused ring system.

A plausible one-pot approach to this compound could involve a palladium-catalyzed Sonogashira coupling followed by a Cacchi-type cyclization. nih.gov This sequence could start from a di-halogenated phenol, for instance, 2,6-dichloro-iodophenol or a related precursor. The reaction would proceed via an initial coupling with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran core. Subsequent bromination at the 3-position could potentially be incorporated into the one-pot sequence. Research has demonstrated the successful one-pot synthesis of various substituted benzofurans, including those with halogen substituents, starting from halogenated phenols. researchgate.net

For example, a three-component reaction involving a 2-iodophenol, a terminal acetylene, and an aryl iodide can be performed in a single pot to generate highly substituted benzofurans. nih.gov The presence of a halogen atom on the starting phenol is well-tolerated in these reaction sequences. nih.gov This methodology's adaptability makes it a strong candidate for application in the synthesis of di-halogenated benzofurans like the target compound.

Table 1: Examples of One-Pot Syntheses of Substituted Benzofurans

| Starting Materials | Catalysts/Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodophenol, Phenylacetylene, Ethyl 4-iodobenzoate | Pd(dba)₂, P(t-Bu)₃, Cs₂CO₃ | Acetonitrile, rt to 60°C | 2-Phenyl-3-(4-ethoxycarbonylphenyl)benzofuran | 73 | nih.gov |

| 4-Bromo-2-iodophenol, Phenylacetylene, 4-Iodotoluene | (PPh₃)₂PdCl₂, CuI, Et₃N | Acetonitrile, rt to 80°C (Microwave) | 5-Bromo-2-phenyl-3-(p-tolyl)benzofuran | 84 | nih.gov |

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. sapub.orgmdpi.com The uniform and rapid heating provided by microwave irradiation can enhance reaction rates for processes that are typically slow, such as cross-coupling and cyclization reactions involved in benzofuran synthesis.

In the context of synthesizing this compound, microwave irradiation can be applied to one-pot multicomponent strategies to improve their efficiency. nih.gov Studies on the synthesis of 2,3-disubstituted benzofurans via Sonogashira conditions have shown that employing microwave irradiation shortens reaction times and minimizes the formation of side products. nih.gov For instance, reactions that might take several hours under conventional heating can often be completed in minutes using a microwave reactor. sapub.org This rapid protocol is particularly advantageous for constructing libraries of complex molecules for screening purposes. nih.govkcl.ac.uk The synthesis of various halogenated benzofuranones and benzofuran-2-carboxamides has been successfully optimized using microwave conditions, demonstrating the broad applicability of this technique in heterocyclic chemistry. kcl.ac.ukresearchgate.netresearchgate.netsemanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Halogenated Coumarin Derivatives

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | 8-18 h, 56-79% | 8-17 min, 74-85% | mdpi.com |

The principles of green chemistry encourage the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical processes. Deep eutectic solvents (DESs) have emerged as a promising class of green solvents, offering advantages such as low toxicity, high biodegradability, low vapor pressure, and ease of preparation from renewable sources. mdpi.comnih.govmdpi.com These solvents are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea, glycerol, or carboxylic acids). mdpi.com

In the synthesis of halogenated benzofurans, DESs can serve multiple roles, acting not only as the reaction medium but also as catalysts, thereby reducing the need for additional, often hazardous, reagents. mdpi.comnih.gov Their unique solvating properties and ability to engage in hydrogen bonding can influence reaction pathways and selectivity. The synthesis of various N-, O-, and S-heterocycles has been successfully demonstrated in DESs. mdpi.com For a target like this compound, employing a DES could facilitate the cyclization step while offering a recyclable and greener alternative to volatile organic solvents. The recyclability of the DES-catalyst system is a key advantage, promoting both economic and environmental sustainability. nih.gov

Table 3: Application of Deep Eutectic Solvents (DES) in Heterocyclic Synthesis

| DES Composition (Molar Ratio) | Reaction Type | Role of DES | Advantages | Reference |

|---|---|---|---|---|

| Choline chloride:Urea (1:2) | Groebke–Blackburn–Bienayme (GBB) multicomponent reaction | Solvent and Organo-catalyst | Eco-friendly, Biodegradable | mdpi.com |

| Choline chloride:Malonic acid (1:1) | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Catalyst | Recyclable (up to 4 times with no loss in activity) | mdpi.com |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 7 Chlorobenzofuran

Electrophilic Aromatic Substitution (EAS) on Halogenated Benzofurans

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. In benzofuran (B130515), the reaction can occur on either the benzene (B151609) or the furan (B31954) ring. The electron-rich nature of the furan ring generally makes it more susceptible to electrophilic attack than the benzene ring. However, the presence of halogen substituents significantly modulates the reactivity and regioselectivity of these transformations.

The regioselectivity of electrophilic substitution on the benzofuran core is highly predictable. Due to the electronic influence of the furan oxygen, electrophilic attack occurs preferentially at the C2 position, as this leads to a more stable carbocation intermediate where the positive charge can be delocalized over the benzene ring, analogous to a benzylic carbocation. stackexchange.comechemi.com Studies on the bromination of various benzofuran derivatives confirm that the electrophile, such as Br+, attacks the C2 position. researchgate.net

Kinetic studies on the bromination of substituted benzofurans have shown that the reaction rate is highly sensitive to the electronic nature of the substituents. Electron-donating groups on the benzene ring accelerate the reaction, while electron-withdrawing groups, such as halogens, retard it. libretexts.org For example, the order of reactivity for some 5-substituted 2-acetylbenzofurans towards bromination was found to be 5-methoxy > 5-H > 5-bromo > 5-nitro, clearly demonstrating the deactivating effect of halogen and nitro groups.

| Position of Attack | Intermediate Stability | Reason for Stability/Instability | Typical Outcome |

|---|---|---|---|

| C2-Position | More Stable | Positive charge is stabilized by resonance with the fused benzene ring (benzylic-like). stackexchange.comechemi.com | Major product |

| C3-Position | Less Stable | Positive charge is stabilized by the adjacent oxygen atom, but this is less effective than benzene ring stabilization. stackexchange.com | Minor or no product |

Halogen substituents on aromatic rings exhibit a dual electronic effect. They are deactivating due to their inductive electron-withdrawing nature (-I effect), which lowers the electron density of the ring and slows the rate of electrophilic attack. libretexts.org Simultaneously, they are ortho, para-directing because their lone pairs of electrons can be donated to the ring through resonance (+R effect), which helps stabilize the carbocation intermediate when the attack occurs at the ortho or para positions.

In 3-Bromo-7-chlorobenzofuran:

3-Bromo Substituent: This bromine atom is attached to the electron-rich furan ring. Its strong -I effect deactivates the furan ring, particularly the adjacent C2 position, towards further electrophilic substitution compared to unsubstituted benzofuran.

7-Chloro Substituent: The chlorine atom is on the benzene ring. It deactivates this ring towards EAS. As a director, it promotes substitution at the positions ortho (C6) and para (C5) to itself. Given the directing influence of the fused furan ring, the C4 and C6 positions are the most likely sites for substitution on the benzene ring.

Therefore, while the entire molecule is deactivated towards electrophilic aromatic substitution compared to benzofuran, reactions can be directed to specific positions based on the choice of reagents and reaction conditions.

While electrophilic attack on the benzofuran ring system can lead to substitution, it can also proceed via an addition mechanism across the C2-C3 double bond, particularly with halogens like bromine. The mechanism is believed to involve the formation of a cyclic bromonium ion intermediate. researchgate.netmasterorganicchemistry.comchemguide.co.uk

Nucleophilic Substitution Reactions Involving Halogen Moieties

Nucleophilic substitution at the halogenated positions of this compound is challenging but feasible under specific conditions. The two halogen atoms are in different chemical environments—one on the furan ring (C3-Br) and one on the benzene ring (C7-Cl)—leading to different reactivities.

Direct nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com Since this compound lacks such activating groups, the SNAr mechanism is generally unfavorable under standard conditions.

However, substitution can be achieved through other pathways:

Halogen-Metal Exchange: The bromine atom at the C3 position can be selectively displaced via a halogen-metal exchange reaction, for instance, using an organolithium reagent like n-butyllithium. This generates a potent nucleophilic organolithium species at the C3 position, which can then react with various electrophiles. This approach has been used for the regioselective displacement of bromine at C3 in dibromobenzofurans. researchgate.net

Benzyne (B1209423) Mechanism: For the chlorine at C7, substitution could potentially occur via an elimination-addition (benzyne) mechanism under the action of a very strong base, such as sodium amide (NaNH₂). chemistrysteps.com This pathway, however, can lead to mixtures of products as the incoming nucleophile can add to either end of the benzyne intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The carbon-halogen bonds in this compound are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds using transition metal-catalyzed cross-coupling reactions. mdpi.com The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. In general, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. wikipedia.org

This reactivity difference enables the selective coupling at the C3 position while leaving the C7-Cl bond intact. Subsequently, under more forcing conditions or with specialized catalyst systems designed for C-Cl activation, a second coupling reaction can be performed at the C7 position.

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.comlibretexts.orgorganic-chemistry.org

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Heck-Mizoroki Reaction: Palladium-catalyzed reaction with an alkene to form a new C-C bond with vinylation. nih.govnih.govchemrxiv.orgmdpi.com

Kumada Coupling: Nickel- or palladium-catalyzed reaction with a Grignard reagent. researchgate.net

Negishi Coupling: Reaction with an organozinc reagent, typically catalyzed by palladium or nickel. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Expected Site of Initial Reactivity |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base (e.g., K₂CO₃) | C-C (Aryl, Vinyl) | C3-Br |

| Heck-Mizoroki | Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | C-C (Vinyl) | C3-Br |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) | C3-Br |

| Kumada | R-MgX (Grignard) | Ni or Pd catalyst | C-C (Alkyl, Aryl) | C3-Br |

| Negishi | R-ZnX | Pd or Ni catalyst | C-C (Alkyl, Aryl) | C3-Br |

Transformations Involving the Furan Ring

The furan ring of the benzofuran system is susceptible to transformations that involve its cleavage, leading to the formation of functionalized phenolic derivatives. These reactions fundamentally alter the heterocyclic core and provide access to different classes of compounds.

Oxidative Ring-Opening: The furan moiety can undergo oxidative cleavage under various conditions. organicreactions.org Oxidation with reagents such as ozone (ozonolysis), potassium permanganate, or singlet oxygen can break the C2-C3 bond, leading to the formation of 1,4-dicarbonyl compounds or their derivatives. nih.govrsc.org For instance, the oxidation of furan-containing compounds with Mn(III)/Co(II) catalysts can produce 1,4-dicarbonyls via an endoperoxide intermediate. nih.govrsc.org Applying such methods to this compound would be expected to yield a functionalized 2-acylphenol derivative.

Acid-Catalyzed Ring Transformation: In the presence of a Brønsted acid, certain substituted benzofurans can undergo an unusual ring-opening and recyclization sequence. nih.gov For example, benzofuranyl carbinols have been shown to react with 1,3-dicarbonyl compounds in the presence of acid to form new, highly substituted furan derivatives. This process involves the opening of the benzofuran ring followed by a recyclization event. nih.gov

Reductive Ring-Opening: The C2-O bond of the furan ring can be cleaved reductively. Treatment with alkali metals like lithium can result in selective C2-O bond cleavage to afford o-hydroxystyrene derivatives after workup. kyoto-u.ac.jp Nickel-catalyzed ring-opening reactions using silanes as reducing agents have also been developed to produce various ortho-functionalized phenol (B47542) derivatives. acs.orgresearchgate.net These methods highlight the potential of the benzofuran core to act as a precursor to substituted phenols.

Cycloaddition Chemistry of the Benzofuran System (e.g., [2+2], [3+2], [4+2] Cycloadditions)

The benzofuran core can participate in various cycloaddition reactions, serving as a valuable building block for the synthesis of complex polycyclic systems. The reactivity in these transformations is largely governed by the electronic nature of the furan ring, which can act as a dienophile or, in dearomatizing reactions, as part of a diene system.

[3+2] Cycloaddition Reactions: The benzofuran system is a competent partner in [3+2] cycloaddition reactions, particularly with highly reactive dipoles. Research on related benzofuran structures demonstrates their ability to construct five-membered rings fused to the heterocyclic core. For instance, dearomative [3+2] cycloadditions have been successfully performed on activated benzofurans, such as 2-nitrobenzofurans, with various dipolarophiles. researchgate.net These reactions lead to the formation of complex polyheterocyclic compounds containing a 2,3-dihydrobenzofuran (B1216630) core. researchgate.net

A common strategy involves the reaction of benzofuran derivatives with azomethine ylides, which are potent 1,3-dipoles. This approach has been utilized to synthesize novel spiro-pyrrolidine derivatives fused to the benzofuran skeleton. mdpi.com The reaction typically proceeds via a concerted mechanism, where the stereochemistry is significantly influenced by the nature of the dipole and the dipolarophile. mdpi.com While not specifically documented for this compound, it is anticipated that the C2-C3 double bond could act as a dipolarophile, especially with electron-deficient dipoles, to yield spirocyclic or fused heterocyclic products.

Another notable transformation is the oxidative [3+2] cycloaddition of phenols with alkenes, which provides a modular route to dihydrobenzofuran natural products. nih.gov This highlights the versatility of the core structure in forming new rings under specific catalytic conditions.

The table below summarizes representative [3+2] cycloaddition reactions involving the benzofuran scaffold, illustrating the potential pathways available for this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Dearomative [3+2] Cycloaddition | 2-Nitrobenzofuran + α-Imino γ-lactone | Chiral Copper Complex | Spirocyclic Butyrolactone–Pyrrolidine–Dihydrobenzofuran | researchgate.net |

| Azomethine Ylide [3+2] Cycloaddition | Benzofuran derivative + Azomethine Ylide | Mild, often catalyst-free conditions | Spiro-pyrrolidine Benzofuran | mdpi.com |

| Oxidative Phenol–Enamine [3+2] Cycloaddition | Phenol + Enamine | Hemin/t-BuOOH | Cyclopenta[b]benzofuran | rsc.org |

| Photocatalytic Oxidative [3+2] Cycloaddition | Phenol + Electron-rich Styrene | Visible Light, Ru(bpy)32+, (NH4)2S2O8 | Dihydrobenzofuran | nih.gov |

[4+2] Cycloaddition Reactions: The furan ring within the benzofuran system can act as a diene in Diels-Alder reactions, particularly in intramolecular variants. However, this reactivity is often diminished due to the aromaticity of the fused benzene ring. More commonly, the C2-C3 double bond acts as a dienophile with reactive dienes. For this compound, the electron-withdrawing nature of the bromine at the C3 position could potentially enhance its dienophilic character, making it more reactive toward electron-rich dienes.

Ring-Opening and Ring-Expanding Reactions (e.g., C-O Bond Cleavage, Heteroatom Insertion)

The benzofuran ring, despite its aromatic character, can undergo ring-opening reactions through the cleavage of the endocyclic C2-O bond. This transformation provides a powerful synthetic strategy to access valuable functionalized phenol derivatives from readily available benzofuran precursors. researchgate.net These reactions typically require activation by transition metal catalysts or highly reactive organometallic reagents. researchgate.net

Transition Metal-Catalyzed Ring-Opening: A significant advancement in this area is the nickel-catalyzed reductive ring-opening of benzofurans. chinesechemsoc.orgchinesechemsoc.org This method allows for the cleavage of the inert C-O bond and subsequent coupling with alkyl halides as electrophilic partners. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds with high stereoselectivity, typically affording (E)-o-alkenylphenols. chinesechemsoc.org The mild conditions are compatible with various functional groups, and studies have shown that halogen atoms on the benzofuran ring, such as chlorine, are well-tolerated. kyoto-u.ac.jp This suggests that this compound would be a suitable substrate for such transformations, likely yielding (E)-o-(1-bromoalkenyl)phenols, with the chlorine atom at the 7-position remaining intact.

Other transition metals like rhodium, manganese, and copper have also been employed to catalyze ring-opening reactions of benzofurans with various nucleophiles, including organoaluminums and silyl (B83357) anions. kyoto-u.ac.jp Copper-catalyzed ring-opening silylation, for instance, affords (E)-o-(β-silylvinyl)phenols with complete stereoselectivity. researchgate.net

Metal-Free Ring-Opening: Beyond transition metal catalysis, metal-free methods involving acid catalysis or strong bases can also promote C-O bond cleavage. researchgate.net For example, an unusual Brønsted acid-catalyzed ring transformation of benzofuranyl carbinols with 1,3-dicarbonyls leads to highly substituted furans via a ring-opening and recyclization sequence. nih.gov Reductive cleavage using alkali metals like lithium can also achieve C2-O bond scission to produce o-hydroxystyrene derivatives after quenching with an electrophile. kyoto-u.ac.jp

The table below outlines various catalytic systems and conditions for the ring-opening of the benzofuran system.

| Catalytic System | Coupling Partner/Reagent | Product Type | Reference |

|---|---|---|---|

| Nickel/Zn | Alkyl Halides | (E)-o-Alkenylphenols | chinesechemsoc.orgchinesechemsoc.org |

| Copper | Disilanes | (E)-o-(β-Silylvinyl)phenols | researchgate.netkyoto-u.ac.jp |

| Rhodium | PhAlMe2 | Arylated Alkenylphenols | kyoto-u.ac.jp |

| Lithium Metal | Electrophiles (e.g., H+) | o-Hydroxystyrenes | kyoto-u.ac.jp |

| Brønsted Acid (e.g., PTSA) | 1,3-Dicarbonyls (with benzofuranyl carbinols) | Polysubstituted Furans | nih.gov |

Ring-Expanding Reactions: While less common than ring-opening, ring-expansion reactions of benzofuran derivatives have been reported, often as part of a multi-step synthesis. For example, a biomimetic ring-expansion involving a pinacol (B44631) rearrangement has been used as a key step in the total synthesis of the natural product (+)-liphagal, transforming a spirocyclic intermediate into a seven-membered ring fused to the benzofuran moiety. rsc.org

Functional Group Interconversions and Derivatization Strategies

The two halogen atoms in this compound offer significant opportunities for selective functionalization and derivatization. The bromine atom at the 3-position is located on the electron-rich furan ring, making it particularly susceptible to substitution via transition metal-catalyzed cross-coupling reactions. The chlorine atom at the 7-position on the benzene ring is generally less reactive under the same conditions, allowing for regioselective derivatization.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine at C3 serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are the most versatile tools for this purpose.

Suzuki Cross-Coupling: This reaction is a highly efficient method for creating C-C bonds by coupling the aryl bromide with an organoboronic acid or ester. Studies on related 2-bromobenzofurans and 3-bromophenylcoumarins confirm the suitability of such substrates for Suzuki reactions, which can be performed in aqueous media and tolerate a wide range of functional groups. nih.govmdpi.com It is expected that this compound would readily couple with various aryl- and vinylboronic acids at the C3 position to generate a library of 3-substituted benzofuran derivatives.

Buchwald-Hartwig Amination: This C-N cross-coupling reaction allows for the introduction of amine functionalities. The bromine at C3 can be coupled with a variety of primary and secondary amines, anilines, and other nitrogen nucleophiles, providing access to 3-aminobenzofuran derivatives. mdpi.com

Sonogashira Coupling: The reaction of the 3-bromo position with terminal alkynes under palladium-copper catalysis would yield 3-alkynylbenzofurans, which are valuable intermediates for further transformations. rsc.org

Miyaura Borylation: The 3-bromo group can be converted into a boronic ester (Bpin) functionality. mdpi.com This transformation reverses the polarity of the C3 position, turning it into a nucleophilic partner for subsequent Suzuki couplings, thereby expanding the synthetic utility of the molecule.

The differential reactivity between the C3-Br bond and the C7-Cl bond allows for sequential functionalization, where the more reactive bromide is addressed first, followed by harsher conditions to react the chloride, enabling the synthesis of complex, differentially substituted benzofurans.

The following table illustrates the potential scope of Suzuki cross-coupling reactions at the C3 position of this compound with various arylboronic acids, based on established methodologies. nih.gov

| Entry | Arylboronic Acid Partner (Ar-B(OH)2) | Potential Product |

|---|---|---|

| 1 | Phenylboronic acid | 7-Chloro-3-phenylbenzofuran |

| 2 | 4-Methoxyphenylboronic acid | 7-Chloro-3-(4-methoxyphenyl)benzofuran |

| 3 | 4-Fluorophenylboronic acid | 7-Chloro-3-(4-fluorophenyl)benzofuran |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 7-Chloro-3-(4-(trifluoromethyl)phenyl)benzofuran |

| 5 | Thiophene-2-boronic acid | 7-Chloro-3-(thiophen-2-yl)benzofuran |

| 6 | Naphthalene-1-boronic acid | 7-Chloro-3-(naphthalen-1-yl)benzofuran |

Advanced Spectroscopic and Characterization Techniques for 3 Bromo 7 Chlorobenzofuran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For a compound such as 3-Bromo-7-chlorobenzofuran, ¹H and ¹³C NMR spectra would provide crucial information about the number and connectivity of atoms.

In the ¹H NMR spectrum of a substituted benzofuran (B130515), the protons on the aromatic ring and the furan (B31954) ring would appear as distinct signals. For example, in the ¹H NMR spectrum of (E)-2-[2-(Phenylsulfonyl)vinyl]benzofuran, the proton at the 3-position of the benzofuran ring resonates as a singlet at δ 7.04 ppm. rsc.org For this compound, the absence of a proton at the 3-position would mean this singlet is absent. The remaining protons on the benzene (B151609) ring would exhibit chemical shifts and coupling patterns determined by the electronic effects of the chlorine and bromine substituents.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are indicative of the carbon's local electronic environment. For instance, in a series of 2,3-disubstituted benzofurans, the carbon atoms of the furan ring and the benzene ring show characteristic chemical shifts that are influenced by the nature of the substituents. mdpi.com In the case of 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone, the carbon atoms of the benzofuran skeleton resonate at specific chemical shifts, providing a fingerprint of the molecule's structure. nih.gov

A hypothetical ¹³C NMR data table for this compound, based on general principles and data from related compounds, might look as follows:

| Atom | Hypothetical Chemical Shift (δ, ppm) |

| C2 | 145-155 |

| C3 | 90-100 |

| C3a | 120-130 |

| C4 | 120-130 |

| C5 | 125-135 |

| C6 | 120-130 |

| C7 | 115-125 |

| C7a | 150-160 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₈H₄BrClO), the theoretical exact mass can be calculated with high precision. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a unique isotopic signature in the mass spectrum, confirming the presence of these halogens. For example, the HRMS data for 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone shows a characteristic isotopic pattern for the sodium adduct [M+Na]⁺, confirming the presence of one bromine atom. nih.gov

Fragmentation analysis in mass spectrometry provides further structural information. The molecule would likely fragment in a predictable manner under electron ionization, with the loss of bromine, chlorine, or CO being common fragmentation pathways for related structures.

Below is a table illustrating the expected HRMS data for this compound:

| Ion | Calculated m/z |

| [C₈H₄⁷⁹Br³⁵ClO]⁺ | 229.9212 |

| [C₈H₄⁸¹Br³⁵ClO]⁺ | 231.9191 |

| [C₈H₄⁷⁹Br³⁷ClO]⁺ | 231.9182 |

| [C₈H₄⁸¹Br³⁷ClO]⁺ | 233.9162 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is excellent for identifying the functional groups present in a molecule.

For a benzofuran derivative, the IR spectrum will show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic and furan rings are observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring would also be present. For example, the IR spectrum of (E)-2-[2-(Phenylsulfonyl)vinyl]benzofuran shows bands at 1620 cm⁻¹ and 1468 cm⁻¹, which are characteristic of the benzofuran core. rsc.org

The C-Br and C-Cl stretching vibrations in this compound would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

A representative table of expected IR absorption bands for this compound is provided below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C Aromatic/Furan Ring Stretch | 1600-1450 |

| C-O-C Stretch | 1250-1050 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | 680-515 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While a crystal structure for this compound itself is not publicly available, studies on related benzofuran derivatives demonstrate the utility of this method. For instance, the crystal structure of a 2-substituted benzofuran derivative, 7cb, provided unambiguous evidence of its assigned structure. rsc.org Similarly, the 3D structures of a series of 2-(1-benzofuran-2-yl)-2-oxoethyl 4-(un/substituted)benzoates were confirmed by single-crystal X-ray diffraction studies. nih.gov

If a suitable crystal of this compound were obtained, X-ray crystallography would definitively confirm the positions of the bromine and chlorine atoms on the benzofuran skeleton, as well as the planarity of the ring system.

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Electronic Transitions, Raman Spectroscopy)

Other spectroscopic methods also contribute to the characterization of benzofuran derivatives.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. Benzofuran itself exhibits three absorption bands at 245, 275, and 282 nm. niscpr.res.in The presence of substituents and extended conjugation can cause a bathochromic (red) shift to longer wavelengths. For example, 1-(6-methylbenzofuran-2-yl)-3-arylpropenones show absorption bands in the regions of 295-302 nm and 315-328 nm due to the extended conjugation of the cinnamoyl group. niscpr.res.in For this compound, the absorption maxima would be influenced by the halogen substituents.

Raman Spectroscopy , which is complementary to IR spectroscopy, can also be used to study the vibrational modes of benzofuran derivatives. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

Computational and Theoretical Investigations of Halogenated Benzofurans

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental in understanding the behavior of halogenated benzofurans at a molecular level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model various molecular characteristics. mdpi.comresearchgate.net

The electronic structure of halogenated benzofurans is a key determinant of their chemical behavior. The introduction of halogen atoms such as bromine and chlorine into the benzofuran (B130515) scaffold significantly alters the electron distribution within the molecule. vulcanchem.com This is due to the electronegativity and size of the halogen atoms, which influence the aromatic system and the furan (B31954) ring.

Molecular Orbital Theory: Frontier Molecular Orbital (FMO) theory is a classic approach to describing reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy generally corresponds to a higher electrophilicity, leading to a smaller HOMO-LUMO gap with a nucleophile and a faster reaction. nih.gov However, this correlation is not always straightforward, as other factors like substituent effects on π-conjugation can also play a role. nih.gov For halogenated benzofurans, DFT calculations are used to determine these orbital energies and predict regions of the molecule that are likely to engage in electron donation or acceptance. nih.govniscpr.res.in

Charge Distribution Analysis: The distribution of electron charge within a molecule is visualized through Molecular Electrostatic Potential (MEP) maps. niscpr.res.innih.gov These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding intermolecular interactions, such as those with biological receptors. researchgate.net For instance, in halogenated aurones, a class of benzofuran derivatives, MEP and DFT studies have been used to correlate electronic properties with observed anticancer activity. nih.gov The presence of halogens creates specific electrostatic potentials that can enhance binding affinity to target molecules through interactions like halogen bonding. nih.gov

Key Computational Parameters for Halogenated Benzofurans:

| Computational Method | Key Parameters Calculated | Significance |

|---|---|---|

| DFT (e.g., B3LYP) | HOMO-LUMO energies, Mulliken atomic charges, MEP maps | Predicts reactivity, identifies active sites, and explains intermolecular interactions. nih.govniscpr.res.in |

Computational methods are powerful tools for predicting the reactivity of halogenated benzofurans and elucidating potential reaction mechanisms. Transition state theory, often employed in conjunction with DFT, allows for the calculation of activation energies for various reaction pathways. researchgate.net

By modeling the transition states of potential reactions, such as nucleophilic aromatic substitution (SNAr), chemists can predict the most likely products and understand the factors that control selectivity. rsc.org For multi-halogenated compounds, computational models can predict which halogen is more susceptible to substitution. rsc.org The reliability of these predictions depends on the accuracy of the computational model and the descriptors used, which can include electrostatic potential values at the carbon undergoing substitution. nih.govrsc.org

Studies on the direct arylation of benzofuran have utilized computational analysis to understand the C-H bond cleavage step, which is crucial for developing efficient cross-coupling reactions. researchgate.net The models can quantify the contributions of various factors to the activation barriers and predict regioselectivity. researchgate.net

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. For flexible molecules, computational packages can search for chemically significant conformers. ajrconline.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. researchgate.net For halogenated benzofurans, methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) are used to obtain optimized structures. researchgate.net These optimized geometries provide bond lengths, bond angles, and torsion angles that can be compared with experimental data from techniques like X-ray crystallography. mdpi.com The planarity of the benzofuran ring system and the orientation of substituents are key outputs of these calculations. mdpi.com For example, in one study, the benzofuran moiety was found to be essentially planar, with slight deviations for certain atoms. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of intermolecular interactions and the effects of solvents. acs.orgresearchgate.net These simulations model the movement of atoms and molecules over time, offering insights into how halogenated benzofurans interact with their environment.

MD simulations have been used to investigate the stability of complexes between benzofuran derivatives and biological targets, such as enzymes. nih.govresearchgate.net These studies can reveal the stability of binding poses identified through molecular docking and provide a more detailed understanding of the interactions at play. niscpr.res.inresearchgate.net

Solvation effects are also important, as the solvent can influence the conformation and reactivity of a molecule. researchgate.net The interaction with solvent molecules, such as water, can be observed through shifts in spectroscopic signals, which can be modeled computationally. researchgate.net The polarity of the solvent has been shown to significantly affect the nonlinear optical properties of some benzofuran derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Benzofurans

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are valuable for predicting the activity or properties of new, unsynthesized compounds.

For halogenated aromatic compounds, including benzofurans, QSAR models have been developed to predict their binding affinity to receptors like the aryl hydrocarbon receptor (AhR). nih.gov These models often use descriptors derived from the molecular structure, which can include electronic, steric, and hydrophobic parameters. The development of robust QSAR models can be challenging and may require the consideration of multiple conformations of the molecules. nih.gov

QSPR models have been used to predict various properties of halogenated compounds, such as their behavior in environmental processes. nih.gov For example, QSPR has been combined with process parameters to model the removal of persistent organic pollutants, including halogenated dibenzofurans, from fish oil. nih.gov

The development of QSAR and QSPR models often involves multivariate linear regression and other statistical methods to correlate structural descriptors with the observed activity or property. osti.gov These models are crucial tools in medicinal chemistry and environmental science for screening large libraries of compounds and prioritizing candidates for further investigation. jomardpublishing.com

Biological Activity and Medicinal Chemistry Aspects of 3 Bromo 7 Chlorobenzofuran Derivatives Pre Clinical and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of Halogenated Benzofurans

The biological activity of benzofuran (B130515) derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring. Halogenation is a key strategy employed to modulate the therapeutic potential of these compounds.

Impact of Halogen Substituents (Bromine and Chlorine) on Biological Activity and Selectivity

The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran scaffold has been shown to enhance a variety of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The presence of halogens can increase the lipophilicity of the molecule, facilitating its passage through biological membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity for specific targets. nih.gov

For instance, studies on various halogenated benzofurans have demonstrated that the presence of a bromine atom can significantly increase cytotoxicity in cancer cell lines. nih.gov Similarly, chlorine-containing benzofuran derivatives have shown potent antimicrobial activities. nih.gov The combination of both bromine and chlorine at different positions, as in 3-bromo-7-chlorobenzofuran, is anticipated to create a unique electronic and steric profile that could lead to novel biological activities. Research on dihalogenated benzofurans suggests that the interplay between the two different halogens can fine-tune the molecule's interaction with its biological target.

Positional Effects of Halogenation on Pharmacological Profile

The position of halogen substituents on the benzofuran ring is a critical determinant of the pharmacological profile. nih.govnih.gov For example, halogenation at the C5 and C7 positions of the benzene (B151609) ring and the C2 and C3 positions of the furan (B31954) ring have all been shown to influence biological activity.

While specific data for this compound is limited, studies on related compounds provide valuable insights. For instance, bromination at the C3 position of the furan ring in some benzofuran derivatives has been associated with potent biological effects. mdpi.com Similarly, chlorination at the C7 position of the benzene ring has been explored in the synthesis of various biologically active benzofuran derivatives. cuestionesdefisioterapia.com The specific arrangement of a bromine atom at the electron-rich furan ring and a chlorine atom at the benzene ring in this compound likely results in a distinct distribution of electron density and lipophilicity, which in turn would dictate its specific interactions with biological targets.

Ligand Design and Pharmacophore Modeling for Target Interactions

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. nih.govdergipark.org.tr For halogenated benzofurans, key pharmacophoric features often include the benzofuran ring itself as a hydrophobic core, and the halogen atoms as features capable of forming halogen bonds or contributing to hydrophobic interactions.

In the context of this compound, a pharmacophore model would likely include:

Aromatic and hydrophobic features associated with the benzofuran scaffold.

A halogen bond donor feature for both the bromine at the 3-position and the chlorine at the 7-position.

Such models can be instrumental in designing new derivatives with improved potency and selectivity by guiding the modification of the lead compound to better fit the identified pharmacophore.

Pre-clinical Biological Evaluation and Mechanistic Insights (In Vitro and Ex Vivo Studies)

Pre-clinical studies, primarily conducted in vitro and ex vivo, are crucial for elucidating the biological activity and mechanism of action of novel compounds. While direct studies on this compound are not extensively reported, the activities of other halogenated benzofurans provide a basis for potential areas of investigation.

Investigation of Antimicrobial and Antifungal Mechanisms

Halogenated benzofuran derivatives have demonstrated significant potential as antimicrobial and antifungal agents. nih.govnih.gov The proposed mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.

The presence of both bromine and chlorine in this compound could contribute to a broad spectrum of antimicrobial activity. The lipophilic nature of the dihalogenated compound may facilitate its accumulation in the lipid-rich cell membranes of bacteria and fungi, leading to membrane disruption and cell death. Furthermore, the electrophilic character of the halogenated benzofuran might enable it to react with nucleophilic residues in key microbial enzymes, leading to their inactivation.

Table 1: Antimicrobial Activity of Representative Halogenated Benzofuran Derivatives

| Compound | Target Organism | Activity (MIC µg/mL) | Reference |

| 5-Chloro-3-(phenyl)-benzofuran | Staphylococcus aureus | 15.6 | nih.gov |

| 5-Bromo-3-(4-chlorophenyl)-benzofuran | Candida albicans | 7.8 | nih.gov |

| 7-Chloro-benzofuran-3-yl hydrazine (B178648) derivative | Enterococcus Faecalis | Potent at 50µg/ml | cuestionesdefisioterapia.com |

| 7-Chloro-benzofuran-3-yl hydrazine derivative | Candida albicans | Significant at 25µg/ml | cuestionesdefisioterapia.com |

Anti-inflammatory Pathways and Modulation of Inflammatory Responses

Several benzofuran derivatives have been investigated for their anti-inflammatory properties. mdpi.comrsc.org The mechanisms underlying these effects often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

The anti-inflammatory potential of this compound could be attributed to its ability to interfere with these inflammatory cascades. The specific substitution pattern of the halogens may allow the molecule to bind to the active sites of inflammatory enzymes or to interact with key proteins in inflammatory signaling pathways. In vitro assays using cell lines such as macrophages stimulated with lipopolysaccharide (LPS) would be valuable for assessing the anti-inflammatory effects of this compound and elucidating its mechanism of action. Studies on other halogenated benzofurans have shown that the presence of halogens can enhance anti-inflammatory activity. nih.gov

Table 2: Anti-inflammatory Activity of a Representative Benzofuran Derivative

| Compound | Assay | IC50 (µM) | Reference |

| Piperazine/benzofuran hybrid | NO production in LPS-stimulated RAW264.7 cells | 52.23 | mdpi.com |

Anticancer and Antitumor Mechanisms of Action

Halogenated benzofuran derivatives have demonstrated notable potential as anticancer agents, with their mechanisms of action often involving the induction of apoptosis and disruption of the cell cycle. The presence of halogen substituents on the benzofuran ring is thought to enhance the anticancer activity of these compounds. This increased efficacy is potentially due to the formation of halogen bonds, which are non-covalent interactions between the halogen atom and a nucleophilic site on a biological target, thereby improving binding affinity.

Studies on various halogenated benzofuran derivatives have revealed that they can trigger programmed cell death in cancer cells. For instance, certain derivatives have been shown to induce apoptosis by activating key executioner caspases, such as caspase-3 and caspase-7. This activation is a critical step in the apoptotic cascade, leading to the systematic dismantling of the cell. Furthermore, some benzofuran compounds have been observed to influence the expression of proteins that regulate apoptosis, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-xl.

In addition to inducing apoptosis, halogenated benzofurans can also exert their antitumor effects by arresting the cell cycle. Investigations have shown that some of these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and thus inhibiting their proliferation. The upregulation of tumor suppressor proteins, such as p53, has also been implicated in the anticancer mechanism of certain benzofuran derivatives, further highlighting their potential to interfere with cancer cell growth and survival pathways.

Table 1: Anticancer and Antitumor Mechanisms of Halogenated Benzofuran Derivatives

| Mechanism of Action | Key Molecular Events |

|---|---|

| Induction of Apoptosis | Activation of caspases (e.g., caspase-3, caspase-7), Modulation of Bcl-2 family proteins (↑Bax, ↓Bcl-xl) |

| Cell Cycle Arrest | Arrest at G2/M phase |

| Tumor Suppressor Activation | Upregulation of p53 |

Antitubercular Activity and Identification of Molecular Targets (e.g., Chorismate Mutase, Pks13 Inhibition)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents with new mechanisms of action. Benzofuran derivatives have emerged as a promising class of compounds in this area. While specific studies on this compound are limited, research on related halogenated benzofurans suggests potential molecular targets.

One such target is Polyketide Synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of Pks13 disrupts the integrity of the cell wall, leading to bacterial death. Benzofuran-based compounds have been identified as potential inhibitors of the thioesterase domain of Pks13. Although the direct inhibition of Pks13 by this compound has not been explicitly demonstrated, the benzofuran scaffold is recognized as a valid starting point for the development of Pks13 inhibitors.

Another potential target for antitubercular benzofurans is chorismate mutase, an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria but absent in humans. This pathway represents an attractive target for the development of new antibiotics. While direct evidence for the inhibition of chorismate mutase by this compound is not yet available, the exploration of benzofuran derivatives as inhibitors of this enzyme is an active area of research.

Modulation of Multidrug Resistance (MDR) Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

The modulation of P-gp activity to reverse MDR is a key therapeutic strategy. While there is a lack of specific research on this compound derivatives as MDR modulators, compounds with similar structural features, such as flavonoids, have been investigated for their ability to inhibit P-gp. These compounds can act as competitive or non-competitive inhibitors of P-gp, thereby increasing the intracellular accumulation and cytotoxicity of co-administered anticancer drugs. The potential for halogenated benzofurans to interact with and inhibit P-gp warrants further investigation as a strategy to overcome multidrug resistance in cancer.

Other Investigated Biological Activities (e.g., Insect Antifeedant Activity, Osteoblast Differentiation Promotion, Antiviral Effects)

Beyond their anticancer and potential antitubercular activities, benzofuran derivatives have been explored for a variety of other biological applications.

Insect Antifeedant Activity: Natural and synthetic benzofurans have demonstrated insect antifeedant properties. mdpi.com For example, benzofurans isolated from Pericallis species have shown activity against the insect Spodoptera littoralis. mdpi.com The structural features of the benzofuran core and its substituents play a crucial role in their antifeedant efficacy.

Osteoblast Differentiation Promotion: Certain benzofuran derivatives have been found to promote the differentiation of osteoblasts, the cells responsible for bone formation. jst.go.jpresearchgate.netnih.gov This activity suggests their potential therapeutic application in bone-related disorders such as osteoporosis. Studies have shown that some benzofuran derivatives can enhance osteoblast differentiation by modulating specific signaling pathways involved in bone metabolism. jst.go.jpnih.gov

Antiviral Effects: The antiviral potential of benzofuran derivatives is another area of active investigation. Some compounds have shown activity against a range of viruses. For instance, certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.gov Activation of STING can lead to the production of type I interferons and other cytokines that help to control viral replication. nih.gov This mechanism has been explored for its potential against coronaviruses. nih.gov

Table 2: Other Investigated Biological Activities of Benzofuran Derivatives

| Biological Activity | Description |

|---|---|

| Insect Antifeedant | Deters insects from feeding. |

| Osteoblast Differentiation Promotion | Promotes the formation of bone-producing cells. |

| Antiviral | Inhibits viral replication, potentially through mechanisms like STING agonism. |

Lead Optimization Strategies for Halogenated Benzofuran Chemical Entities

Rational Design and Molecular Modification for Enhanced Potency and Selectivity

Rational drug design plays a pivotal role in the optimization of lead compounds to enhance their therapeutic properties. For halogenated benzofurans, this involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different substituents and their positions on the benzofuran scaffold influence biological activity.

Key strategies in the rational design of halogenated benzofurans include:

Modification of Halogen Substitution: The type of halogen (fluorine, chlorine, bromine, iodine) and its position on the benzofuran ring can significantly impact activity. Fine-tuning the electronic and steric properties through different halogenation patterns can lead to improved interactions with the biological target.

Introduction of Diverse Functional Groups: Incorporating various functional groups at different positions of the benzofuran core can modulate its activity and selectivity. For example, the addition of amine, amide, or ether linkages can alter the compound's polarity, solubility, and ability to form hydrogen bonds.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, reduced toxicity, or better pharmacokinetic properties.

High-Throughput Screening (HTS) in the Identification of Novel Hits and Leads

High-throughput screening (HTS) is a powerful technology used in the early stages of drug discovery to rapidly test large libraries of chemical compounds for their ability to modulate a specific biological target. ewadirect.comresearchgate.net This approach allows for the identification of "hits"—compounds that exhibit a desired activity—from which more potent and selective "leads" can be developed.

In the context of halogenated benzofurans, HTS can be employed to:

Screen for Novel Biological Activities: Large, diverse libraries of halogenated benzofurans can be screened against a wide range of biological targets to identify novel therapeutic applications.

Identify Initial Hits for a Specific Target: Focused libraries of benzofuran derivatives can be screened in targeted assays to identify starting points for a drug discovery program. For example, a library of halogenated benzofurans could be screened for their ability to inhibit a specific enzyme or receptor implicated in a disease.

A notable example of the successful application of HTS is the identification of a benzofuran class of Hepatitis C Virus (HCV) inhibitors from a screen of approximately 300,000 compounds. nih.gov Subsequent optimization of the initial hits led to the development of potent and selective anti-HCV agents. nih.gov This demonstrates the utility of HTS in discovering novel benzofuran-based therapeutic leads.

Future Research Directions and Academic Outlook for 3 Bromo 7 Chlorobenzofuran

Development of Innovative and Sustainable Synthetic Routes

The synthesis of halogenated benzofurans, including 3-bromo-7-chlorobenzofuran, is an area of continuous investigation. Traditional methods often involve multi-step processes that may utilize harsh reagents and produce significant waste. Future research is increasingly focused on the development of more efficient and environmentally friendly synthetic strategies. This includes the exploration of one-pot reactions, catalysis using earth-abundant metals, and the use of greener solvents. znaturforsch.com

A promising approach involves the palladium-catalyzed intramolecular arylation, which allows for the construction of the benzofuran (B130515) core from readily available starting materials. csic.es For instance, the reaction of substituted phenols with brominated precursors can be achieved under mild conditions. csic.es Further advancements could focus on direct C-H functionalization, a technique that avoids the need for pre-functionalized starting materials, thereby increasing atom economy. rsc.org The development of methods for the regioselective introduction of bromine and chlorine atoms onto the benzofuran scaffold remains a key challenge. scholaris.ca Researchers are exploring novel catalytic systems that can control the position of halogenation, leading to a more streamlined synthesis of specifically substituted derivatives like this compound. mdpi.comacs.org

Interactive Table: Synthetic Approaches to Benzofuran Derivatives

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-catalyzed intramolecular arylation | Utilizes palladium catalysts to form the benzofuran ring. | High efficiency, good functional group tolerance. csic.es |

| One-pot pseudo three-component reaction | Combines multiple reaction steps into a single operation. | Reduced waste, simplified procedure, often uses greener solvents. znaturforsch.com |

| Copper-catalyzed intramolecular C-H/C-X coupling | Employs copper catalysts for ring formation. | Use of a more abundant and less expensive metal catalyst. |

| Iodine-induced cyclization | Utilizes iodine to promote the cyclization of appropriate precursors. | Can be a mild and effective method for forming the benzofuran ring. rsc.org |